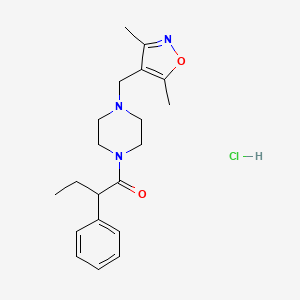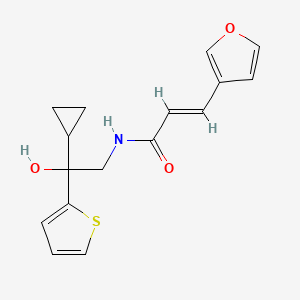
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is a complex organic compound featuring a piperazine ring substituted with a 3,5-dimethylisoxazole moiety and a phenylbutanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate alkylating agent.
Coupling Reactions: The final step involves coupling the isoxazole-substituted piperazine with a phenylbutanone derivative under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperazine or phenylbutanone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the isoxazole moiety may modulate enzyme activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride
- 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride
Uniqueness
1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is unique due to its specific substitution pattern, which can result in distinct pharmacological properties compared to its analogs. The presence of the phenylbutanone group may enhance its lipophilicity and ability to cross biological membranes, potentially leading to different biological activities.
属性
IUPAC Name |
1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-phenylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2.ClH/c1-4-18(17-8-6-5-7-9-17)20(24)23-12-10-22(11-13-23)14-19-15(2)21-25-16(19)3;/h5-9,18H,4,10-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNTXDINXNOQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=C(ON=C3C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridine-3-carboxamide](/img/structure/B2812143.png)
![N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide](/img/structure/B2812146.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2812149.png)

![4-(morpholine-4-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812151.png)
![3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester](/img/structure/B2812152.png)
![6-bromospiro[3.4]octane](/img/structure/B2812154.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2812155.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B2812157.png)


![2-{[(2-fluorophenyl)methyl]sulfanyl}-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2812161.png)
